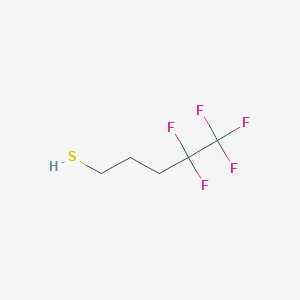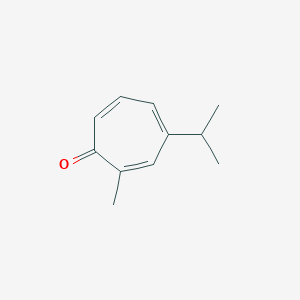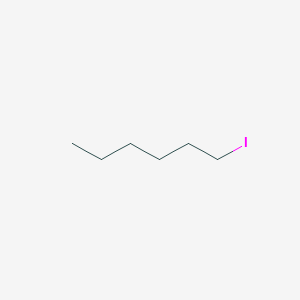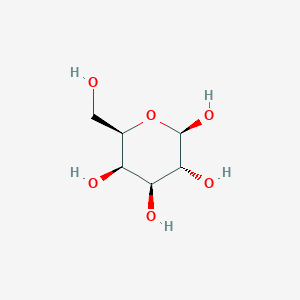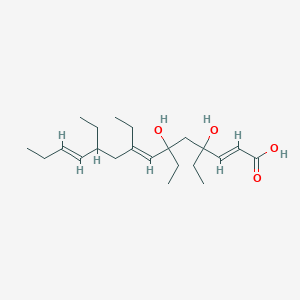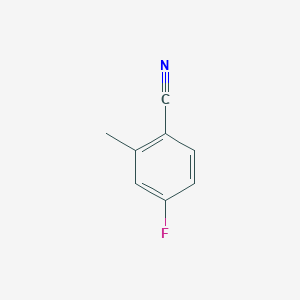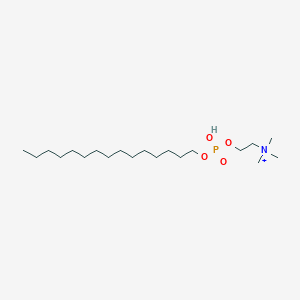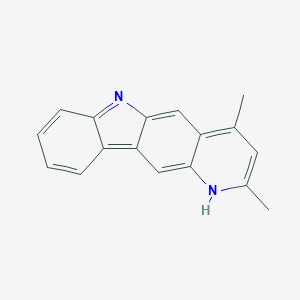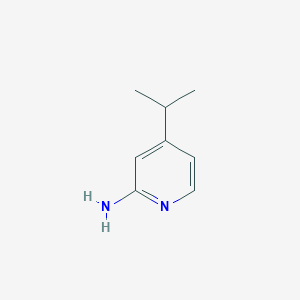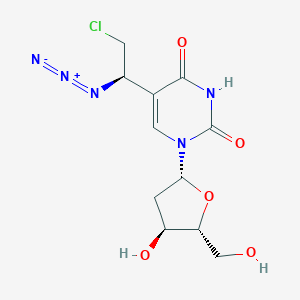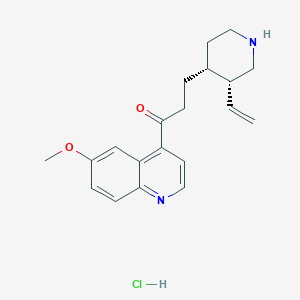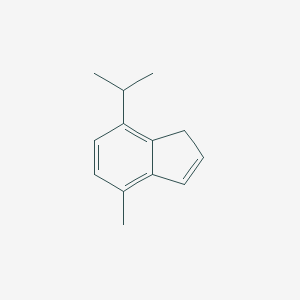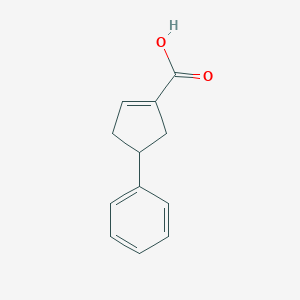
4-Phenylcyclopent-1-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylcyclopent-1-ene-1-carboxylic acid (PCCA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PCCA is a cyclic unsaturated carboxylic acid that is synthesized through various methods, including the Diels-Alder reaction and the Friedel-Crafts reaction.
Wirkmechanismus
The exact mechanism of action of 4-Phenylcyclopent-1-ene-1-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the growth and replication of bacteria and fungi. 4-Phenylcyclopent-1-ene-1-carboxylic acid may also work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemische Und Physiologische Effekte
4-Phenylcyclopent-1-ene-1-carboxylic acid has been found to have minimal toxicity in animal studies. However, more research is needed to determine its potential toxicity in humans. 4-Phenylcyclopent-1-ene-1-carboxylic acid has been found to have significant antimicrobial activity against a wide range of bacteria and fungi, including both Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Phenylcyclopent-1-ene-1-carboxylic acid in lab experiments is its high purity and stability. 4-Phenylcyclopent-1-ene-1-carboxylic acid is also readily available and relatively inexpensive. However, one of the limitations of using 4-Phenylcyclopent-1-ene-1-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are several potential avenues for future research on 4-Phenylcyclopent-1-ene-1-carboxylic acid. One area of interest is the development of new antibiotics and antifungal agents based on the structure of 4-Phenylcyclopent-1-ene-1-carboxylic acid. Another area of interest is the development of new materials, such as polymers and coatings, based on the properties of 4-Phenylcyclopent-1-ene-1-carboxylic acid. Additionally, more research is needed to determine the potential toxicity of 4-Phenylcyclopent-1-ene-1-carboxylic acid in humans and to explore its potential use in other areas of scientific research.
Synthesemethoden
The Diels-Alder reaction is a commonly used method for the synthesis of 4-Phenylcyclopent-1-ene-1-carboxylic acid. This reaction involves the reaction of a diene with a dienophile to form a cyclic compound. The Friedel-Crafts reaction is another method for the synthesis of 4-Phenylcyclopent-1-ene-1-carboxylic acid, which involves the reaction of an arene with an acyl chloride in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
4-Phenylcyclopent-1-ene-1-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. 4-Phenylcyclopent-1-ene-1-carboxylic acid has also been studied for its potential use in the development of new materials, including polymers and coatings.
Eigenschaften
CAS-Nummer |
142038-49-1 |
|---|---|
Produktname |
4-Phenylcyclopent-1-ene-1-carboxylic acid |
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
4-phenylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,7,10H,6,8H2,(H,13,14) |
InChI-Schlüssel |
RDSQPFKHHCXEMK-UHFFFAOYSA-N |
SMILES |
C1C=C(CC1C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1C=C(CC1C2=CC=CC=C2)C(=O)O |
Synonyme |
1-Cyclopentene-1-carboxylic acid, 4-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)
